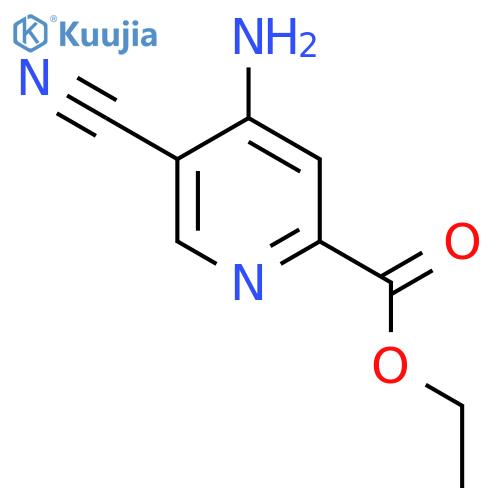

Cas no 1807011-48-8 (Ethyl 4-amino-5-cyanopicolinate)

1807011-48-8 structure

商品名:Ethyl 4-amino-5-cyanopicolinate

CAS番号:1807011-48-8

MF:C9H9N3O2

メガワット:191.186661481857

CID:4899074

Ethyl 4-amino-5-cyanopicolinate 化学的及び物理的性質

名前と識別子

-

- Ethyl 4-amino-5-cyanopicolinate

-

- インチ: 1S/C9H9N3O2/c1-2-14-9(13)8-3-7(11)6(4-10)5-12-8/h3,5H,2H2,1H3,(H2,11,12)

- InChIKey: MTWAXCJZEYNUKU-UHFFFAOYSA-N

- ほほえんだ: O(C(C1C=C(C(C#N)=CN=1)N)=O)CC

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 258

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 89

Ethyl 4-amino-5-cyanopicolinate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029015817-1g |

Ethyl 4-amino-5-cyanopicolinate |

1807011-48-8 | 95% | 1g |

$2,981.85 | 2022-03-31 | |

| Alichem | A029015817-250mg |

Ethyl 4-amino-5-cyanopicolinate |

1807011-48-8 | 95% | 250mg |

$980.00 | 2022-03-31 |

Ethyl 4-amino-5-cyanopicolinate 関連文献

-

Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698

-

2. Water

-

Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409

-

Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534

1807011-48-8 (Ethyl 4-amino-5-cyanopicolinate) 関連製品

- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)

- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量